Hydrazine, (2,4,6-trichlorophenyl)-, sulfate
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Overview
Description
(2,4,6-Trichlorophenyl)hydrazine sulphate is an organic compound with the molecular formula C6H7Cl3N2O4S. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.
Preparation Methods
The synthesis of (2,4,6-Trichlorophenyl)hydrazine sulphate typically involves several steps:
Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,6-trichloroaniline.
Diazotization: The 2,4,6-trichloroaniline is then diazotized to form the corresponding diazonium salt.
Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,6-trichlorophenylhydrazinesulfamic acid salt.
Decomposition: The sulfamic acid salt is decomposed to a hydrazinium salt (such as chloride or sulfate) by treating it with an acid.
Conversion: Finally, the hydrazinium salt is converted to (2,4,6-Trichlorophenyl)hydrazine.
Chemical Reactions Analysis
(2,4,6-Trichlorophenyl)hydrazine sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
(2,4,6-Trichlorophenyl)hydrazine sulphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trichlorophenyl)hydrazine sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
(2,4,6-Trichlorophenyl)hydrazine sulphate can be compared with other phenylhydrazine derivatives:
2,4,6-Trichlorophenylhydrazine: Similar in structure but without the sulphate group.
2,4-Dichlorophenylhydrazine: Lacks one chlorine atom compared to (2,4,6-Trichlorophenyl)hydrazine.
Phenylhydrazine: The parent compound without any chlorine substitutions.
The presence of chlorine atoms in (2,4,6-Trichlorophenyl)hydrazine sulphate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
63133-79-9 |
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Molecular Formula |
C6H7Cl3N2O4S |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
sulfuric acid;(2,4,6-trichlorophenyl)hydrazine |
InChI |
InChI=1S/C6H5Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2,11H,10H2;(H2,1,2,3,4) |
InChI Key |
LXJKAYIKPLXFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Cl.OS(=O)(=O)O |
Related CAS |
71965-09-8 5329-12-4 (Parent) |
Origin of Product |
United States |
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